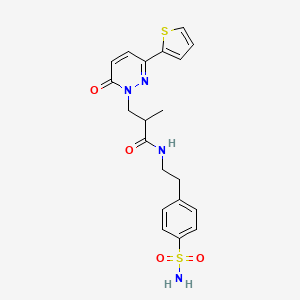

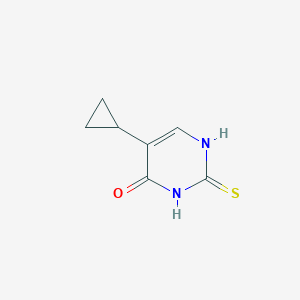

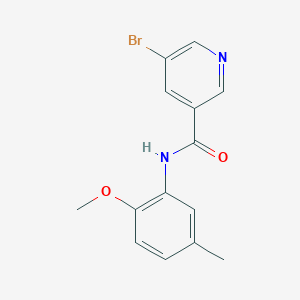

N-(2-aminoethyl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” is a synthetic nucleic acid mimic where the sugar-phosphate backbone is replaced by a peptide backbone . It hybridizes to complementary DNA and RNA with higher affinity and superior sequence selectivity compared to DNA .

Synthesis Analysis

The synthesis of similar compounds involves the introduction of an azomethine group by the condensation reaction of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane with different compounds containing a carbonyl group .

Molecular Structure Analysis

The molecular weight of “N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” is 222.36 g/mol . The InChI key is PHQOGHDTIVQXHL-UHFFFAOYSA-N .

Chemical Reactions Analysis

The adsorption of formaldehyde by the MCC/APMDS (Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane) composite aerogel mainly relied upon the reaction of the protonated –NH3+ group in APMDS with formaldehyde to form a Schiff base .

Scientific Research Applications

- AEAPMDS has been incorporated into cellulose nanocrystal (CNC) aerogels. These aerogels possess a nano-porous network structure with high surface areas (e.g., 262 m²/g for supercritical CO2 drying and 120.4 m²/g for freeze-drying). The amine group introduced via C–O–Si bonds allows these aerogels to potentially capture CO2 through covalent bonding .

- The composite aerogel of microcrystalline cellulose (MCC) and AEAPMDS effectively adsorbs formaldehyde. The protonated –NH3+ group in AEAPMDS reacts with formaldehyde, forming a Schiff base that achieves effective deformaldehyde action .

Aerogels and CO2 Capture

Formaldehyde Adsorption

Mechanism of Action

While specific information on “N-(2-aminoethyl)-3-methylbenzamide” was not found, a similar compound, “N-(2-Aminoethyl)-1-aziridineethanamine”, binds to ACE2 which may lead to a conformational change in ACE2, shifting the residues that would bind SARS-CoV S-glycoprotein, preventing viral attachment and entry .

Safety and Hazards

While specific safety data for “N-(2-aminoethyl)-3-methylbenzamide” was not found, similar compounds like “N-(2-Aminoethyl)glycine” are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They cause serious eye irritation and require protective equipment/face protection .

properties

IUPAC Name |

N-(2-aminoethyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-3-2-4-9(7-8)10(13)12-6-5-11/h2-4,7H,5-6,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZWITBKVUVDLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-3-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B2644602.png)

![N-[(2-chlorophenyl)methyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2644605.png)

![1-(2-methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2644608.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2644611.png)

![4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2644612.png)

![methyl 5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2644618.png)